molecular formula C18H28N2O3 B12443638 N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide

N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide

Cat. No.: B12443638
M. Wt: 320.4 g/mol
InChI Key: SHYXZAAHNMBRCD-UHFFFAOYSA-N
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Description

N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide is a synthetic organic compound It is characterized by its unique structure, which includes a cyclohexyl ring substituted with two methyl groups, a furan ring with a methyl group, and a butanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The starting material, 2,3-dimethylcyclohexanol, is subjected to a series of reactions, including oxidation and reduction, to form the desired cyclohexyl intermediate.

    Furan Ring Introduction: The furan ring is introduced through a Friedel-Crafts acylation reaction, where 5-methylfuran is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Amide Bond Formation: The final step involves the formation of the butanediamide linkage. This is achieved by reacting the cyclohexyl intermediate with the furan intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]ethanediamide: Similar structure but with an ethanediamide linkage instead of butanediamide.

    N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]propanediamide: Similar structure but with a propanediamide linkage.

Uniqueness

N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide is unique due to its specific combination of cyclohexyl and furan rings with a butanediamide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

N'-(2,3-dimethylcyclohexyl)-N-[(5-methylfuran-2-yl)methyl]butanediamide

InChI

InChI=1S/C18H28N2O3/c1-12-5-4-6-16(14(12)3)20-18(22)10-9-17(21)19-11-15-8-7-13(2)23-15/h7-8,12,14,16H,4-6,9-11H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

SHYXZAAHNMBRCD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)CCC(=O)NCC2=CC=C(O2)C

Origin of Product

United States

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